molecular formula C20H11Cl2NOS2 B8622381 {4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone CAS No. 919769-47-4

{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone

Cat. No. B8622381
M. Wt: 416.3 g/mol
InChI Key: SIEFUHHGQXUNQY-UHFFFAOYSA-N
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Patent
US07658867B2

Procedure details

269.1 g (1.000 mol) of 2,5-dichloro-4′-fluorobenzophenon, 175.6 g (1.050 mol) of 2-benzothiazolethiol, 152.0 g (1.100 mol) of potassium carbonate, and 1.500 ml of N,N′-dimethylacetamide were added into a 3 L three-necked flask equipped with a stirrer, thermometer, cooling pipe, and nitrogen inlet tube, and dehydrated. The reaction solution was heated by use of an oil bath and was allowed to react at 110 degrees C. in a nitrogen atmosphere for 2 hours. After the disappearance of material was confirmed by a thin layer chromatography, the mixture was cooled to ambient temperature. Then, the reaction solution was gradually poured into 3 L of water to cause coagulation. The resulting product by filtration was dissolved into 4 L of toluene. The organic layer was washed by brine to be neutral. After the organic layer was dried by magnesium sulfate, the solvent was removed by an evaporator. The rough yield was 350.3 g. By using 1.5 L of toluene heated at 80 degrees C., the dried product was recrystallized for isolation to obtain 325.4 g of the refining material in 78.2% yield.
Quantity
269.1 g
Type
reactant
Reaction Step One
Quantity
175.6 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylacetamide
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Yield
78.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](F)=[CH:8][CH:7]=1)=[O:5].[S:18]1[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[N:20]=[C:19]1[SH:27].C(=O)([O-])[O-].[K+].[K+]>O>[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([S:27][C:19]2[S:18][C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=3[N:20]=2)=[CH:8][CH:7]=1)=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
269.1 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C=C1)Cl
Name
Quantity
175.6 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)S
Name
Quantity
152 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
N,N′-dimethylacetamide
Quantity
1.5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, cooling pipe, and nitrogen inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated by use of an oil bath
CUSTOM
Type
CUSTOM
Details
to react at 110 degrees C
FILTRATION
Type
FILTRATION
Details
The resulting product by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved into 4 L of toluene
WASH
Type
WASH
Details
The organic layer was washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried by magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by an evaporator
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80 degrees C
CUSTOM
Type
CUSTOM
Details
, the dried product was recrystallized for isolation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)SC=2SC3=C(N2)C=CC=C3)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 325.4 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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